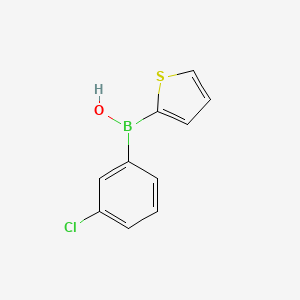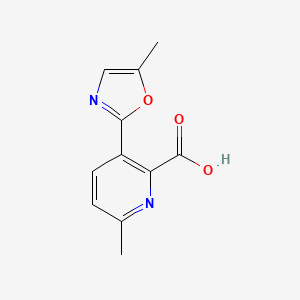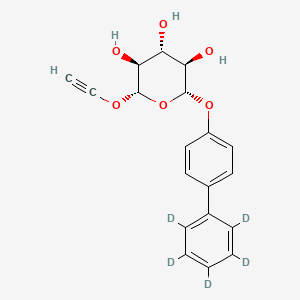
4-Biphenylyl-d5 Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Biphenylyl-d5 Glucuronide is a deuterated analog of 4-Biphenylyl Glucuronide, which is a metabolite of 4-Phenylphenol. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenylyl-d5 Glucuronide typically involves the glucuronidation of 4-Biphenylyl-d5. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale glucuronidation processes, often utilizing bioreactors for enzymatic synthesis. The reaction conditions are optimized for high yield and purity, including controlled pH, temperature, and substrate concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 4-Biphenylyl-d5 Glucuronide primarily undergoes glucuronidation reactions. It can also participate in hydrolysis, where the glucuronide moiety is cleaved, and in oxidation-reduction reactions depending on the environmental conditions .
Common Reagents and Conditions: Common reagents for these reactions include UDP-glucuronic acid for glucuronidation and various acids or bases for hydrolysis. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from these reactions include the deglucuronidated form of 4-Biphenylyl-d5 and various oxidized or reduced derivatives, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
4-Biphenylyl-d5 Glucuronide is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. Its stable isotope labeling makes it an excellent tracer for studying metabolic pathways and enzyme activities. It is also used in the development of analytical methods for detecting and quantifying glucuronides in biological samples .
Mecanismo De Acción
The primary mechanism of action for 4-Biphenylyl-d5 Glucuronide involves its role as a substrate for glucuronidation enzymes. These enzymes catalyze the transfer of glucuronic acid to the compound, facilitating its excretion from the body. This process is crucial for the detoxification and elimination of various xenobiotics and endogenous compounds .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include 4-Biphenylyl Glucuronide, 4-Hydroxybiphenyl-d5 Glucuronide, and other deuterated glucuronides.
Uniqueness: 4-Biphenylyl-d5 Glucuronide is unique due to its stable isotope labeling, which allows for more precise and accurate tracking in metabolic studies compared to non-deuterated analogs. This feature makes it particularly valuable in research applications where detailed metabolic profiling is required.
Propiedades
Fórmula molecular |
C19H18O6 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-2-ethynoxy-6-[4-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H18O6/c1-2-23-18-16(21)15(20)17(22)19(25-18)24-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-11,15-22H/t15-,16-,17+,18-,19+/m0/s1/i3D,4D,5D,6D,7D |
Clave InChI |
AXAKRSMEZNRXRC-GJEOQBSISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)OC#C)O)O)O)[2H])[2H] |
SMILES canónico |
C#COC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC=CC=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


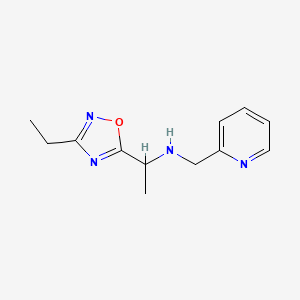


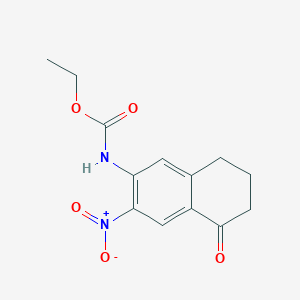
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)

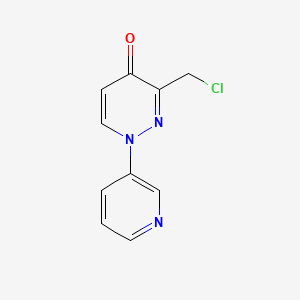
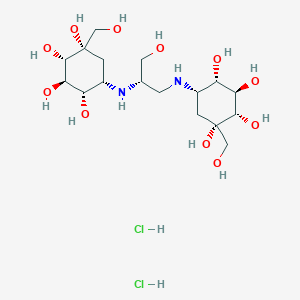
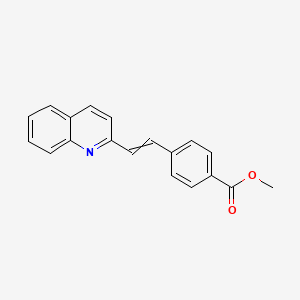
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)
